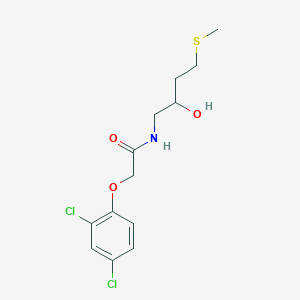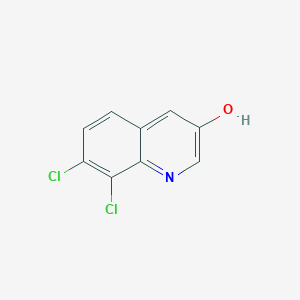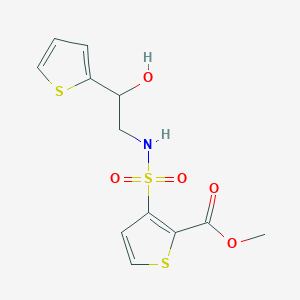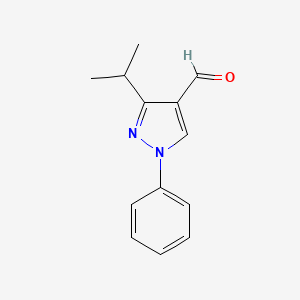
2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide, also known as Propanil, is an herbicide that is widely used in agriculture to control weeds in rice paddies. This chemical compound was first synthesized in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity.
作用機序
2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a buildup of reactive oxygen species, which damages the plant's cells and ultimately leads to death. This compound is selective in its herbicidal activity, targeting broadleaf weeds while leaving grasses unharmed.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to humans and animals, but it can have negative effects on aquatic organisms and soil microorganisms. In humans, exposure to this compound can cause skin and eye irritation, respiratory problems, and gastrointestinal distress.
実験室実験の利点と制限
2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide is a useful herbicide for lab experiments because of its selectivity and low toxicity. However, it can be difficult to work with due to its low solubility in water and tendency to form crystals. Additionally, the effects of this compound on non-target organisms must be considered when conducting experiments.
将来の方向性
There are several areas of future research for 2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide. One area is the development of more efficient synthesis methods to increase yield and purity. Another area is the investigation of this compound's potential as a fungicide and insecticide. Additionally, more research is needed to determine the environmental impact of this compound and its effects on non-target organisms.
Conclusion:
In conclusion, this compound is an important herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has proven to be an effective herbicide, its impact on non-target organisms must be carefully considered in future research.
合成法
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide involves the reaction of 2,4-dichlorophenol with 2-hydroxy-4-methylthiobutylamine in the presence of acetic anhydride. The resulting product is then hydrolyzed to yield this compound. This synthesis method has been optimized over the years to increase yield and purity.
科学的研究の応用
2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in rice paddies to control weeds, but it can also have unintended effects on non-target organisms. Research has been conducted to determine the impact of this compound on aquatic organisms, soil microorganisms, and human health. Additionally, this compound has been studied for its potential as a fungicide and insecticide.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-20-5-4-10(17)7-16-13(18)8-19-12-3-2-9(14)6-11(12)15/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXLMTAVSWLQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)


![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2774135.png)
![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2774138.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2774139.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)